molecular formula C19H24N2O7 B558215 Boc-Ser(Bzl)-OSu CAS No. 13650-73-2

Boc-Ser(Bzl)-OSu

Cat. No. B558215
CAS RN: 13650-73-2
M. Wt: 392,41 g/mole
InChI Key: NTFYOALQRQBBDG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Bzl)-OSu, also known as Boc-O-benzyl-L-serine hydroxysuccinimide ester, is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . It has a CAS number of 13650-73-2 and a molecular weight of 392.40 g/mol .


Synthesis Analysis

The synthesis of Boc-Ser(Bzl)-OSu involves adding the synthesized Boc-Ser(Bzl)-OSu crude product into a mixed solution of hydrogen chloride and ethyl acetate, and stirring for reaction . The reaction endpoint is judged by TLC spot plate in thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of Boc-Ser(Bzl)-OSu can be represented by the Hill formula C19H24N2O7 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O .


Chemical Reactions Analysis

Boc-Ser(Bzl)-OSu is used in peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues .


Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OSu is a solid substance . It is stored at a temperature of −20°C .

Scientific Research Applications

  • Peptide Conformational Analysis : Boc-Ser(Bzl)-OSu has been used in the study of peptide conformations. For example, infrared absorption spectroscopy was utilized to analyze the conformational behavior of peptide fragments in different solvents, revealing insights into the formation of intramolecular hydrogen bonds and typical β-sheet structures (Narita, Doi, & Nakai, 1987).

  • Solid-Phase Peptide Synthesis (SPPS) : Boc-Ser(Bzl)-OSu is integral in SPPS, which is widely used in laboratories and the pharmaceutical industry for synthesizing peptides. The compound plays a critical role in the Boc/Bzl chemistry strategy, known for its reliability in synthesizing long and complex peptides (Muttenthaler, Albericio, & Dawson, 2015).

  • Peptide Synthesis Methodology : Various methodologies for synthesizing benzyl O-benzyl-L-serinate hydrochloride, which involves Boc-Ser(Bzl)-OSu, have been explored. These methods include interactions with different reagents and conditions to achieve high yields and facilitate easier and faster synthesis (Yang Da-cheng, 2003).

  • Casein-Related Peptide Synthesis : In the synthesis of O-phosphoseryl-containing peptides with site-specific serine residues, Boc-Ser(Bzl)-OSu is utilized for selective use in peptide synthesis. This approach aids in the preparation of protected Ser(Bzl)/Ser(PO3Ph2)-containing peptides (Perich & Johns, 1991).

  • HIV Proteinase Research : Boc-Ser(Bzl)-OSu has been used in synthesizing protected peptides for studying HIV proteinase substrates. This includes the synthesis of analogs of an HIV proteinase nonapeptide substrate, providing important insights for HIV research (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

  • Cellulose Conjugate Synthesis : In a study involving the synthesis of a peptide-cellulose conjugate, Boc-Ser(Bzl)-OSu was used in the synthesis of a protected hexapeptide, demonstrating the compound's utility in advanced biochemical applications (Ohkawa, Nishibayashi, Devarayan, Hachisu, & Araki, 2013).

Safety And Hazards

Boc-Ser(Bzl)-OSu should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYOALQRQBBDG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Bzl)-OSu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Fukushima - Bulletin of the Chemical Society of Japan, 1996 - academic.oup.com
The alternating amphiphilic copolypeptide poly(Asp–Leu–His–Leu–Ser–Leu) was prepared by the synthesis and polymerization of the respective hexapeptide in order to obtain a stable …
Number of citations: 8 academic.oup.com
TA Gudasheva, AV Tarasyuk, SV Pomogaibo… - Russian Journal of …, 2012 - Springer
Low-molecular-weight mimetics of loops 1 and 4 of the brain-derived neurotrophic factor (BDNF) have been designed and synthesized. The compounds represent monomeric and …
Number of citations: 63 link.springer.com
LA Vilaseca, K Rose, R Werlen, A Meunier… - Bioconjugate …, 1993 - ACS Publications
A new carrier molecule, NH2OCH2CO-(Gly> 3-[Lys (H-Ser-)] 5-Gly-OH, has beensynthesized to facilitate the preparation of protein conjugates of defined structure. Special features are …
Number of citations: 55 pubs.acs.org
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
Indirect chiral separation methods based on enantiomeric derivatizations were developed in order to monitor optical purity of uncoded amino acids and a new series of amino acid …
Number of citations: 13 link.springer.com
J Chen, W Zeng, R Offord, K Rose - Bioconjugate chemistry, 2003 - ACS Publications
Cholera toxin B subunit (CTB), capable of binding to all mucous membranes in its pentameric form, is a potential carrier of mucosal vaccines. In our previous work we reported that the N-…
Number of citations: 44 pubs.acs.org
AV Tarasyuk, SV Pomogaibo, DV Kurilov… - Pharmaceutical …, 2013 - Springer
The BDNF-mimetic dimeric dipeptide bis-(N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide (GSB-106) based on the structure of beta-turn loop 4 (BDNF-Asp 93 -Ser 94 -Lys 95 -…
Number of citations: 3 link.springer.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
J Chen, H Kelker, K Rose - Artificial Proteins as Vaccines and as Binding … - core.ac.uk
An octamer MAP (multiple antigen peptide) consisting of HIV-1 gp120-derived peptides linked by amide bonds to a synthetic core is known to elicit enhanced immunogenecity to native …
Number of citations: 3 core.ac.uk
V Gut, V Čeřovský, M Žertová, E Körblová, P Maloň… - Amino Acids, 2001 - Springer
The paper describes the synthesis of Asu 6 -octapeptide derivatives by condensing two alternative pentapeptide fragments with Asu-containing tripeptides. After partial deprotection …
Number of citations: 2 link.springer.com
AV Tarasyuk, TA Gudasheva, NM Sazonova… - Russian Journal of …, 2014 - Springer
In the previous work, we synthesized a dimeric dipeptide mimetic of the 4th loop of BDNF, ie, hexamethylenediamide bis(N-monosuccinil-L-seryl-L-lysine) (GSB-106), which has …
Number of citations: 3 link.springer.com

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